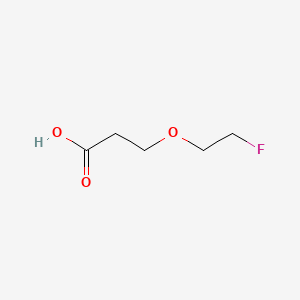
4-Nonylbenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonylbenzenethiol is an organic compound with the molecular formula C15H24S. It is a derivative of benzene, where a nonyl group (a nine-carbon alkyl chain) is attached to the benzene ring, and a thiol group (-SH) is attached to the fourth carbon of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nonylbenzenethiol can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with nonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting nonylbenzene is then subjected to thiolation using thiourea followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Nonylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form nonylbenzene.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium hydrosulfide (NaHS) can be employed for substitution reactions
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Nonylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nonylbenzenethiol has several applications in scientific research:
Biology: It can be used in the study of thiol-based biochemical processes and as a probe for detecting thiol groups in biological systems.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 4-Nonylbenzenethiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity is crucial in its role as a nucleophile in substitution reactions and as a reducing agent. The molecular targets and pathways involved include interactions with electrophilic centers in other molecules, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
4-Nonylphenol: Similar structure but with a hydroxyl group (-OH) instead of a thiol group.
4-Nonylbenzoic Acid: Contains a carboxyl group (-COOH) instead of a thiol group.
4-Nonylbenzyl Alcohol: Features a hydroxymethyl group (-CH2OH) instead of a thiol group.
Uniqueness
4-Nonylbenzenethiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its analogs. The thiol group makes it a valuable compound in nucleophilic substitution reactions and as a reducing agent, distinguishing it from similar compounds with different functional groups .
Properties
CAS No. |
4527-49-5 |
|---|---|
Molecular Formula |
C15H24S |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
4-nonylbenzenethiol |
InChI |
InChI=1S/C15H24S/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3 |
InChI Key |
FZXZNIDUTACSLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


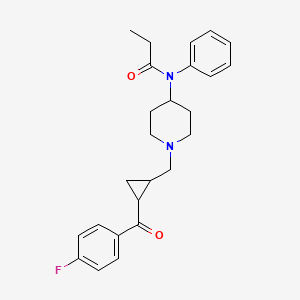
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]hept-5-enoate](/img/structure/B13416799.png)
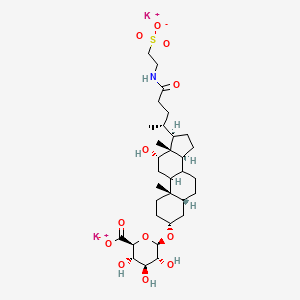
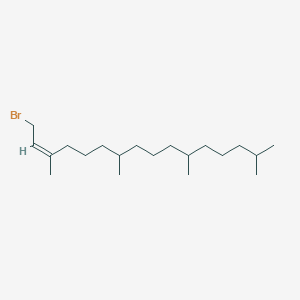
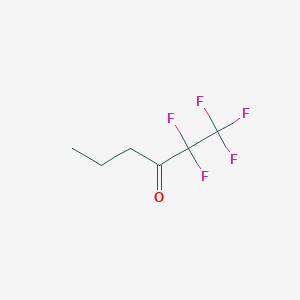
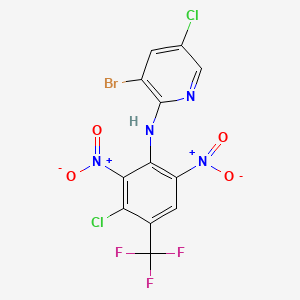
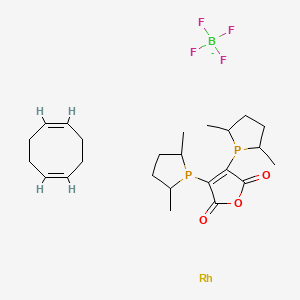
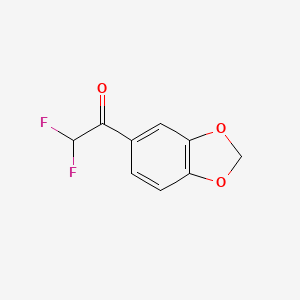
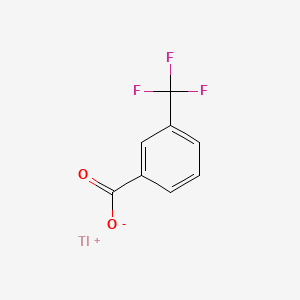
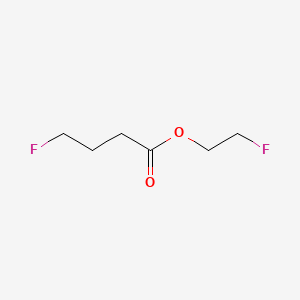

![alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14](/img/structure/B13416855.png)
![methyl (7R)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13416856.png)
